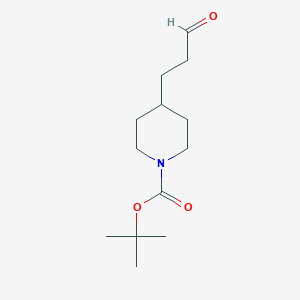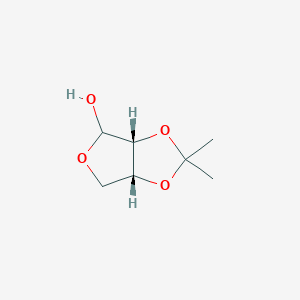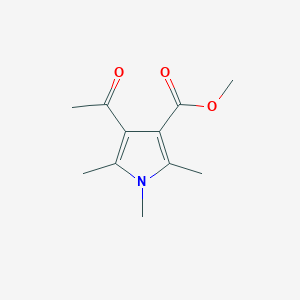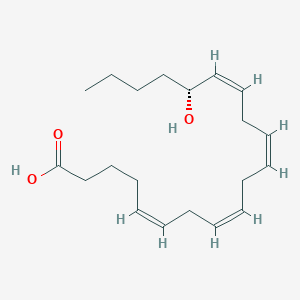
Ruboxistaurina
Descripción general
Descripción
La ruboxistaurina es un compuesto sintético que pertenece a la familia de las bisindolilmalemidas. Es principalmente conocido por su papel como inhibidor de la proteína quinasa C-beta. La this compound ha sido investigada por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la retinopatía diabética y otras complicaciones microvasculares diabéticas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La ruboxistaurina ejerce sus efectos inhibiendo la proteína quinasa C-beta. Esta enzima juega un papel crucial en varios procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis. Al inhibir la proteína quinasa C-beta, la this compound puede modular estos procesos y potencialmente aliviar afecciones como la retinopatía diabética. La inhibición se logra a través de la inhibición competitiva dependiente de ATP, donde la this compound compite con el ATP para unirse a la enzima .
Direcciones Futuras
Ruboxistaurin has been suggested as a potential therapeutic strategy for COVID-19 due to its ability to reduce proinflammatory and tissue-damaging consequences of neutrophils during disease . Additionally, research is being conducted to develop Ruboxistaurin nanoparticles for the treatment of diabetic retinopathy .
Análisis Bioquímico
Biochemical Properties
Ruboxistaurin plays a crucial role in biochemical reactions by inhibiting PKC-β. This enzyme is involved in the phosphorylation of various proteins, which in turn regulate numerous cellular functions. Ruboxistaurin interacts with PKC-β by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in inflammation, cell growth, and apoptosis .
Cellular Effects
Ruboxistaurin exerts significant effects on various cell types and cellular processes. In endothelial cells, it reduces oxidative stress and inflammation by inhibiting PKC-β activity. This leads to decreased production of reactive oxygen species and pro-inflammatory cytokines. In diabetic nephropathy, ruboxistaurin has been shown to reduce glomerular hyperfiltration and albuminuria by modulating the TGF-β1/Smad pathway . Additionally, ruboxistaurin influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects in diabetic complications .
Molecular Mechanism
The molecular mechanism of ruboxistaurin involves its selective inhibition of PKC-β. By binding to the enzyme’s active site, ruboxistaurin prevents the phosphorylation of key substrates involved in various signaling pathways. This inhibition leads to reduced activation of NADPH oxidase, a major source of reactive oxygen species in cells. Consequently, ruboxistaurin decreases oxidative stress and inflammation, which are critical factors in the pathogenesis of diabetic complications and cardiovascular diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ruboxistaurin have been observed to change over time. Studies have shown that ruboxistaurin remains stable and effective over extended periods, with sustained inhibition of PKC-β activity. Long-term treatment with ruboxistaurin has demonstrated consistent reductions in oxidative stress, inflammation, and cellular damage in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of ruboxistaurin vary with different dosages in animal models. At therapeutic doses, ruboxistaurin effectively reduces oxidative stress, inflammation, and cellular damage without significant adverse effects. At higher doses, ruboxistaurin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ruboxistaurin is involved in several metabolic pathways, primarily through its inhibition of PKC-β. This inhibition affects the activity of enzymes and cofactors involved in oxidative stress and inflammation. By reducing the activation of NADPH oxidase, ruboxistaurin decreases the production of reactive oxygen species and subsequent cellular damage
Transport and Distribution
Within cells and tissues, ruboxistaurin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Ruboxistaurin’s distribution is influenced by its binding affinity to PKC-β and other cellular components. This interaction affects its localization and accumulation within specific cellular compartments, contributing to its therapeutic effects .
Subcellular Localization
Ruboxistaurin’s subcellular localization is primarily determined by its interaction with PKC-β and other cellular components. It is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PKC-β activity. Additionally, ruboxistaurin may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications play a crucial role in directing ruboxistaurin to its sites of action and modulating its activity.
Métodos De Preparación
La síntesis de la ruboxistaurina implica varios pasos:
Preparación de L-2-desoxirribosa 1-ciano-3,4-dibenzoato: Esto es seguido por la desprotección para obtener 1-ciano L-2-desoxirribosa.
Escisión oxidativa: El siguiente paso implica la escisión oxidativa para producir (S)-4-hidroxi-2-(2-hidroxietoxi)-butirnitrilo.
Transformación a éster de ácido metanosulfónico: Este intermedio se transforma luego en (S)-3-ciano-3-(2-metanosulfonyloxietoxi)-propil éster.
Acoplamiento con 1-sustituido-3,4-bis(3-indolil)malemida: Este paso conduce a la formación de 9H,18H-5,21:12,17-dimetenodibenzo[e,k]pirrolo[3,4-h][1,4,13]oxadiazaciclohexadec-18,20(19H)-diona, 6,7,10,11-tetrahidro-19-sustituido-9(S)-ciano.
Metilación y desprotección: Los pasos finales implican la metilación del grupo amino y la desprotección para formar this compound.
Análisis De Reacciones Químicas
La ruboxistaurina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.
Sustitución: La this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Comparación Con Compuestos Similares
La ruboxistaurina es única por su alta selectividad para la proteína quinasa C-beta. Los compuestos similares incluyen:
Estaurospotrina: Un producto natural y un potente inhibidor de la proteína quinasa C, pero menos selectivo en comparación con la this compound.
Bisindolilmalemida I: Otro inhibidor de la proteína quinasa C, pero con una especificidad más amplia.
La singularidad de la this compound radica en su alta selectividad y potencia para la proteína quinasa C-beta, lo que la convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBUQCWBWNUWSU-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168775 | |
| Record name | Ruboxistaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169939-94-0 | |
| Record name | Ruboxistaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruboxistaurin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruboxistaurin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11829 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ruboxistaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBOXISTAURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)









![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)



